molecular formula C7H5BrClFO3S B2479218 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride CAS No. 1517141-59-1

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

Cat. No. B2479218
CAS RN: 1517141-59-1
M. Wt: 303.53
InChI Key: PDCXFUMMGUDRHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S . It is a derivative of benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methoxy, and sulfonyl chloride groups .

Scientific Research Applications

Activation of Hydroxyl Groups

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride, due to the strong electron-withdrawing property of its halogen atoms, is similar to 4-fluorobenzenesulfonyl chloride, which has been identified as an excellent activating agent for the covalent attachment of biologicals to various solid supports such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent rapidly reacts with primary or secondary hydroxyl groups at ambient temperature and pressure, forming activated solid supports that can covalently attach enzymes, antibodies, avidin, and other biologicals with excellent retention of biological function. Such chemistry offers potential therapeutic applications for bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Photodynamic Therapy and Fluorescence Properties

A derivative of this compound, namely (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene) amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, has been used in synthesizing a new zinc phthalocyanine compound. This compound exhibits excellent properties as a photosensitizer in photodynamic therapy, useful for cancer treatment. It demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition and In Silico Studies

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride and evaluated for enzyme inhibition potential, have shown significant promise. These compounds, closely related to this compound, exhibited excellent potential against acetylcholinesterase (AChE) and α-glucosidase, indicating their possible use in therapeutic applications. In silico studies further substantiate the potential of these compounds, highlighting the relevance of benzenesulfonyl chloride derivatives in biological research (Riaz, 2020).

Safety and Hazards

Benzenesulfonyl chlorides, including 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride, are typically corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)7(2-4(6)8)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCXFUMMGUDRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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